molecular formula C10H8ClNO3 B1612162 Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 27383-93-3

Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No.: B1612162
CAS No.: 27383-93-3
M. Wt: 225.63 g/mol
InChI Key: ILFZEGVHUYSIHZ-UHFFFAOYSA-N
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Description

Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-93-3) is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol . Key physical properties include a density of 1.359 g/cm³, a boiling point of 320.5°C, and a flash point of 147.6°C .

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of antimicrobial , antibacterial , and antiproliferative agents.

Properties

IUPAC Name

ethyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFZEGVHUYSIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603879
Record name Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27383-93-3
Record name Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure for Synthesis via Cyclization (Adapted from Literature)

Step Reagents and Conditions Description Yield (%)
1 5-chloro-2-aminophenol (1 equiv), ethyl chloroformate (1.2 equiv), base (e.g., triethylamine) Reaction in anhydrous solvent (e.g., dichloromethane) at 0–25 °C for 2–4 hours Intermediate carbamate formation
2 Cyclization induced by heating or addition of dehydrating agent (e.g., POCl3 or P2O5) Ring closure to form benzo[d]oxazole core with ethyl ester 75–90%
3 Purification by column chromatography (silica gel, EtOAc/hexane) or recrystallization Isolation of pure Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate -

This method is supported by analogous procedures for 2-carbonylbenzoxazole derivatives where O-aminophenol derivatives react with electrophilic carbonyl reagents under basic conditions and elevated temperatures (typically 120–130 °C) to afford the desired heterocycles in good yields.

Alternative Synthesis via Direct Esterification and Cyclization

Another approach involves:

  • Starting from 5-chlorobenzo[d]oxazole-2-carboxylic acid.
  • Esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.
  • This method is useful when the acid precursor is readily available or can be synthesized via oxidation or hydrolysis routes.

Synthesis of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate as a Precursor

The sodium salt of 5-chlorobenzo[d]oxazole-2-carboxylate can be prepared by alkaline hydrolysis (saponification) of mthis compound using sodium hydroxide in aqueous methanol at 60–80 °C for 4–6 hours. This intermediate is valuable for further esterification or derivatization steps.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Temperature 0–130 °C (step-dependent) Higher temperatures promote cyclization but may cause side reactions
Solvent Dichloromethane, acetonitrile, ethyl acetate Choice affects solubility and reaction rate
Base Triethylamine, sodium carbonate Neutralizes acid byproducts, facilitates nucleophilic attack
Reaction Time 2–16 hours Longer times improve conversion but risk decomposition
Purification Silica gel chromatography, recrystallization Critical for isolating high-purity product

Optimization of these parameters is crucial for maximizing yield and purity. For example, using acetonitrile as solvent with sodium carbonate and elemental sulfur (S8) catalysis at 120–130 °C has been reported for related 2-carbonylbenzoxazole syntheses with yields exceeding 85%.

Analytical Data and Purification

Purification typically involves flash column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethyl acetate or ethanol to achieve purity >95%. Reaction progress and product purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Key spectral features confirming the structure include:

  • ^1H NMR: Characteristic oxazole proton singlet (~8.2 ppm), aromatic protons, and ethyl ester signals (triplet and quartet).
  • ^13C NMR: Signals for oxazole carbons, ester carbonyl (~165 ppm), and aromatic carbons.
  • Mass spectrometry: Molecular ion peak consistent with the molecular weight (~306 g/mol for the this compound).
  • Infrared (IR) spectroscopy: Ester carbonyl stretch (~1730 cm^-1) and oxazole ring vibrations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclization of 5-chloro-2-aminophenol 5-chloro-2-aminophenol Ethyl chloroformate, base 0–130 °C, 4–16 h 75–90 Common, scalable
Esterification of acid precursor 5-chlorobenzo[d]oxazole-2-carboxylic acid Ethanol, acid catalyst Reflux, several hours 70–85 Requires acid precursor
Hydrolysis and salt formation Mthis compound NaOH, aqueous MeOH 60–80 °C, 4–6 h >80 Intermediate step for derivatization

Research Findings and Practical Considerations

  • The presence of the 5-chloro substituent influences the electronic properties of the benzooxazole ring, which can affect cyclization efficiency and product stability.
  • Using elemental sulfur (S8) as a catalyst in related oxazole syntheses has been shown to improve yields and reaction rates, suggesting potential applicability for this compound's synthesis.
  • Reaction monitoring by TLC and HPLC ensures timely identification of completion and minimizes byproduct formation.
  • Purification steps are essential to remove residual reagents and side products, especially for applications requiring high purity such as pharmaceutical intermediates or materials science.

This detailed review of preparation methods for this compound integrates diverse research data and practical synthetic protocols, providing a comprehensive resource for researchers and chemists engaged in heterocyclic compound synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 5-Chloro Position

The chlorine atom undergoes substitution with nucleophiles under controlled conditions. This reactivity is critical for introducing diverse functional groups into the oxazole ring.

Reagents and Conditions

  • Amines : Reaction with primary or secondary amines (e.g., morpholine) in the presence of HATU and DIPEA in DMF yields aminated derivatives .

  • Alkoxides : Sodium methoxide in methanol facilitates substitution with methoxy groups.

  • Azides : Sodium azide in polar solvents produces azido derivatives, which are precursors for click chemistry .

Example Reaction

NucleophileProductConditionsReference
MorpholineEthyl 5-(morpholin-4-yl)benzo[d]oxazole-2-carboxylateHATU, DIPEA, DMF, 0°C to RT

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further derivatization.

Reagents and Conditions

  • Basic Hydrolysis : NaOH in aqueous ethanol (80–100°C) yields 5-chlorobenzo[d]oxazole-2-carboxylic acid .

  • Acidic Hydrolysis : HCl in dioxane/water (reflux) provides the acid, though with lower efficiency.

Kinetic Data

ConditionTime (h)Yield (%)Reference
1M NaOH, EtOH/H₂O685
2M HCl, dioxane1265

Oxidation

  • The oxazole ring is resistant to oxidation, but the ethyl ester can be oxidized to a ketone using strong oxidants like KMnO₄ under acidic conditions.

  • Selective oxidation of the benzylic position (if present) is achievable with CrO₃/H₂SO₄ .

Reduction

  • The ester group is reduced to a primary alcohol using LiAlH₄ in THF.

  • Catalytic hydrogenation (H₂/Pd-C) may saturate the oxazole ring, though this is less common .

Ring-Opening and Rearrangement

Under harsh conditions, the oxazole ring can undergo cleavage or rearrangement:

  • Acidic Conditions : Prolonged exposure to HCl (6M) at 120°C cleaves the ring, yielding 2-amino-4-chlorophenol and ethyl glyoxylate .

  • Thermal Rearrangement : Heating above 200°C induces ring expansion to form quinazoline derivatives .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to produce biaryl derivatives .

  • Buchwald-Hartwig Amination : With aryl amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for arylaminated products .

Example Coupling Data

Reaction TypePartnerCatalystYield (%)Reference
SuzukiPhenylboronic acidPd(PPh₃)₄78
Buchwald-HartwigAnilinePd₂(dba)₃/Xantphos72

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate is explored for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Materials Science

In materials science, this compound is utilized in:

  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties.
  • Coatings and Films : The compound's chemical structure allows it to be incorporated into coatings that require specific thermal or mechanical properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers assessed the effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of ethyl 5-chlorobenzo[d]oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzo[d]oxazole Core

5-Substituted Benzo[d]oxazole Derivatives
  • 5-Methyl Substitution : Derivatives like ethyl 5-methylbenzo[d]oxazole-2-carboxylate exhibit higher biological activity (IC₅₀: 10.50–74.30 μM) compared to the 5-chloro analog (IC₅₀: 26.31–102.10 μM) . The electron-donating methyl group likely enhances target binding, whereas the electron-withdrawing chlorine may reduce potency.
  • Unsubstituted Benzo[d]oxazole : Unsubstituted derivatives (e.g., ethyl benzo[d]oxazole-2-carboxylate) show intermediate activity (IC₅₀: 25.47–53.01 μM), suggesting that substituents at the 5-position modulate electronic properties and steric effects .
2-Position Modifications
  • Sodium Salt : Sodium 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 87876-97-9) offers higher aqueous solubility, making it suitable for in vitro assays requiring polar solvents .

Comparison with Heterocyclic Analogs

Benzo[d]thiazole Derivatives
  • Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate replaces the oxazole oxygen with sulfur, increasing polarizability and altering electronic properties. Thiazole derivatives often show enhanced binding to sulfur-interacting enzyme pockets .
  • Example: Ethyl 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetate exhibits antiproliferative activity in cancer cells, highlighting the pharmacological relevance of thiazole cores .
Tetrazole and Thiazolidinone Hybrids
  • Hybrids like ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate demonstrate dual functionalities, combining benzoxazole’s rigidity with tetrazole’s hydrogen-bonding capacity for antimicrobial applications .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile
Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate 225.63 320.5 Moderate in organic solvents
Mthis compound 211.60 ~300 (estimated) Lower lipophilicity
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate 219.55 N/A High aqueous solubility

Antimicrobial and Antiproliferative Activity

  • This compound derivatives exhibit moderate antibacterial activity (e.g., MIC: 12.5–50 μg/mL against S. aureus) .
  • In contrast, methyl esters show reduced potency due to lower bioavailability .

Role in Drug Design

  • The ethyl ester’s lipophilicity makes it a preferred prodrug candidate, whereas the sodium salt is optimal for in vitro screening .

Biological Activity

Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzo[d]oxazole ring fused with an ethyl ester group and a chlorine atom at the 5-position. Its molecular formula is C9H8ClNO3C_9H_8ClNO_3 with a molecular weight of approximately 211.63 g/mol. The unique structural components enhance its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains, indicating its use as an antimicrobial agent.
  • Anticancer Properties : Shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
  • Neuroprotective Effects : Demonstrated protective effects on neuronal cells against beta-amyloid-induced toxicity, which is relevant for Alzheimer's disease treatment .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:

  • Enzyme Modulation : The compound can interact with various enzymes and receptors, modulating their activity to influence biochemical pathways.
  • Cell Signaling Pathways : It has been shown to affect signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in cell survival and apoptosis regulation .
  • Inhibition of Key Proteins : In studies involving neuroprotection, it inhibited the expression of proteins associated with apoptosis, such as Bax and Bcl-2, while promoting cell survival pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in breast cancer cell lines (MDA-MB-231, MCF-7)
NeuroprotectiveProtects PC12 cells from beta-amyloid toxicity; modulates apoptosis-related proteins

Case Study: Neuroprotection in Alzheimer's Disease Models

A study focused on the neuroprotective effects of this compound on PC12 cells exposed to beta-amyloid (Aβ) peptides. The compound was found to significantly increase cell viability at concentrations as low as 1.25 μg/mL while reducing markers of apoptosis (NF-κB activation and Bax expression). These findings suggest its potential as a therapeutic agent in Alzheimer's disease management.

Comparison with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique properties:

Compound NameSimilarity IndexUnique Features
Mthis compound0.81Methyl group instead of ethyl
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate0.74Different substitution pattern
Methyl benzo[d]oxazole-2-carboxylate0.79Lacks halogen substitution

These comparisons underscore the distinct structural features that may influence the compound's reactivity and biological properties compared to closely related compounds.

Q & A

Q. What are the established synthetic routes for ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via:

  • Coupling reactions : Diazepane intermediates react with aryl bromides in acetonitrile with K₂CO₃ as a base, followed by extraction and drying .
  • Multi-step synthesis : Starting from aniline derivatives, involving halogenation and cyclization steps. For example, iodine-mediated cyclization in DMSO at 130°C yields oxazole esters, with subsequent hydrolysis and amide coupling .
  • One-pot reactions : Combining 5-chlorobenzo[d]oxazole-2-thiol with ethyl 4-chloro-3-oxobutanoate and other reagents under inert atmospheres at 60°C .
    Key factors : Temperature control (e.g., 130°C for cyclization), solvent choice (MeCN vs. DMSO), and base selection (K₂CO₃ for deprotonation) critically affect yield. Lower yields (e.g., 18% in iodine-mediated cyclization) may require optimization of stoichiometry or purification methods .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

  • Purification : Use column chromatography with ethyl acetate/hexane gradients (e.g., 10–15% EtOAc in hexane) . For crude intermediates, direct extraction with EtOAC and drying over Na₂SO₄ is common .
  • Validation :
    • HPLC : Purity >98% confirmed via reverse-phase chromatography .
    • Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 262.2 [M+H]⁺ for intermediates) .
    • NMR : 1H^1H and 13C^{13}C NMR resolve structural features, such as aromatic protons (δ 7.88 ppm) and ester carbonyls (δ 155.6 ppm) .

Q. What spectroscopic and computational methods characterize this compound’s reactivity?

  • FTIR : Peaks at 1666 cm1^{-1} (C=O stretch) and 1164 cm1^{-1} (C-O ester) confirm functional groups .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition at >147.6°C, as inferred from flash point data) .
  • DFT calculations : Model electronic effects of the chloro substituent on aromatic electrophilic substitution reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenation or cross-coupling steps?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as aryl halides are common intermediates .
  • Solvent effects : Compare polar aprotic solvents (DMSO, DMF) vs. MeCN for iodine-mediated cyclization. DMSO enhances electrophilicity but may require post-reaction quenching with Na₂S₂O₃ .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h at 130°C vs. 24 h at 23°C for coupling reactions) .

Q. How to address low solubility in NMR analysis or crystallization attempts?

  • Solvent selection : Use deuterated DMSO for 13C^{13}C NMR, as solubility in CDCl₃ may be limited (<2 mM) .
  • Co-crystallization : Add solubility-enhancing agents (e.g., crown ethers) or perform vapor diffusion with hexane/EtOAc mixtures .
  • High-resolution MS : Employ HRMS-ESI when NMR is impractical, ensuring accurate mass validation (e.g., 351.1016 [M+H]⁺) .

Q. How to resolve contradictions in reaction outcomes between synthetic methods?

  • Mechanistic studies :
    • Probe intermediates via in situ IR or LC-MS to identify side products (e.g., hydrolysis of esters under basic conditions) .
    • Compare substituent effects: Electron-withdrawing groups (Cl) may slow nucleophilic attacks, requiring longer reaction times .
  • Statistical design : Apply DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent, catalyst loading) in one-pot syntheses .

Q. What strategies mitigate hazards during large-scale synthesis?

  • Safety protocols :
    • Use flame-retardant PPE and inspect gloves for integrity before handling corrosive reagents (e.g., I₂, PCl₅) .
    • Quench reactive intermediates (e.g., acyl chlorides) with aqueous NH₄Cl before disposal .
  • Ventilation : Ensure fume hoods are used for steps involving volatile solvents (e.g., EtOAc) or toxic gases (e.g., Cl₂) .

Q. How does the chloro substituent influence bioactivity or further derivatization?

  • SAR studies : Replace Cl with F or Br to assess electronic effects on antimicrobial activity (see pyranopyrazole derivatives in ).
  • Derivatization pathways :
    • Hydrolyze the ester to a carboxylic acid for amide coupling (e.g., with sulfonamide amines) .
    • Perform nucleophilic aromatic substitution on the benzo[d]oxazole core using Pd-catalyzed C-H activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 2
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Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate

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